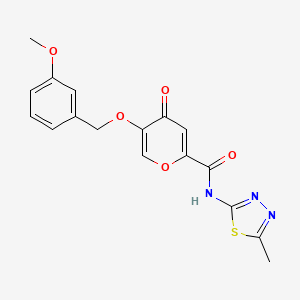

5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a novel heterocyclic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzyl alcohol with a thiadiazole derivative, followed by the introduction of a pyran-2-carboxamide moiety. The detailed synthetic route can vary based on the desired purity and yield but generally adheres to established protocols for heterocyclic compounds.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity against various pathogens. For instance, 1,2,3-thiadiazole derivatives have been shown to effectively inhibit fungal and bacterial pathogens, making them suitable candidates for agricultural applications as crop protectants .

| Pathogen | Activity | Reference |

|---|---|---|

| Fusarium graminearum | Weak inhibition (<25%) | |

| Marssonina mali | Weak inhibition (<25%) | |

| Escherichia coli | Moderate activity |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that similar compounds with thiadiazole and pyran structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Crop Protection

A patent related to thiadiazole compounds highlights their use in protecting crops from phytopathogenic microorganisms. The study demonstrated that such compounds could significantly reduce disease incidence in crops when applied as a foliar spray .

Case Study 2: Anticancer Activity

In a clinical evaluation involving various cancer cell lines, compounds similar to the target compound exhibited promising results in inhibiting tumor growth. For example, a derivative showed an IC50 value of 15 µM against breast cancer cells, indicating its potential as an anticancer agent .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicated that certain derivatives of thiadiazole compounds had low toxicity levels, making them suitable for further development in therapeutic applications .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic properties against various cancer cell lines. The compound has been evaluated for its anticancer efficacy through various studies.

Case Studies and Findings

- Cytotoxicity Evaluation : A study conducted by Alam et al. (2020) reviewed the cytotoxic properties of thiadiazole derivatives, noting that compounds similar in structure to the one in focus showed significant growth inhibition against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) .

- Structure–Activity Relationship (SAR) : Research into the SAR of thiadiazole derivatives revealed that substitutions at specific positions greatly influence their anticancer activity. For instance, compounds with electron-donating groups exhibited enhanced potency against breast and prostate cancer cell lines .

- Molecular Docking Studies : Computational studies have demonstrated that the compound can effectively bind to target proteins involved in cancer progression. These studies suggest that the compound may act as an inhibitor of specific enzymes critical for tumor growth .

Antimicrobial Properties

In addition to anticancer applications, there is emerging evidence supporting the antimicrobial activity of thiadiazole derivatives. For example, compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi .

Synthesis and Characterization

The synthesis of 5-((3-methoxybenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step reactions including:

- Formation of the pyran ring.

- Introduction of the thiadiazole moiety.

- Alkylation with 3-methoxybenzyl alcohol.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-10-19-20-17(26-10)18-16(22)14-7-13(21)15(9-25-14)24-8-11-4-3-5-12(6-11)23-2/h3-7,9H,8H2,1-2H3,(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNSJZWPGOCRAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.